(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone
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Overview
Description
(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone: is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound features a benzothiazole ring system substituted with an ethyl group at the 6-position, a piperazine ring at the 4-position, and an isoxazole ring at the 5-position. Due to its unique structural features, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is to react 6-ethyl-2-benzothiazolamine with piperazine in the presence of a suitable coupling agent, such as carbonyldiimidazole (CDI), to form the piperazine-benzothiazole intermediate. Subsequent reaction with isoxazole-5-carboxylic acid under appropriate conditions, such as using a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), yields the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient and cost-effective methods. Large-scale reactions would be conducted in reactors designed to handle high volumes, with careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. Purification steps, including recrystallization or chromatography, would be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents at various positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydride, potassium tert-butoxide) are employed in substitution reactions.
Major Products Formed
Scientific Research Applications
(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone:
Chemistry: : The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: : It has been investigated for its biological activity, including potential antimicrobial and antiviral properties.
Medicine: : Research has explored its use as a therapeutic agent, particularly in the treatment of neurological disorders and as an antipsychotic drug.
Industry: : The compound's unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an antagonist or agonist at various receptors, influencing signaling pathways and cellular processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone: can be compared with other similar compounds, such as (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone and (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone . While these compounds share the benzothiazole and piperazine moieties, the differences in the substituents at the 5-position (furan vs. isoxazole vs. m-tolyl) result in distinct chemical and biological properties. The unique structural features of This compound contribute to its specific applications and potential advantages over similar compounds.
Properties
IUPAC Name |
[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-2-12-3-4-13-15(11-12)24-17(19-13)21-9-7-20(8-10-21)16(22)14-5-6-18-23-14/h3-6,11H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVUDTWUIPIWEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=NO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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